molecular formula C16H12ClNO2 B2549076 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 301193-60-2

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2549076
CAS No.: 301193-60-2
M. Wt: 285.73
InChI Key: AEHLWGZEOMJCOC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the condensation of 4-chloroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoxazinone derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the dimethyl substituents, which may affect its chemical properties and biological activities.

    6,8-dimethyl-4H-3,1-benzoxazin-4-one:

    2-(4-bromophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.

Uniqueness

The presence of both 4-chlorophenyl and dimethyl substituents in 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one makes it unique compared to its analogs. These substituents can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHLWGZEOMJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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